5-Bromo-7-iodo-1H-indazole is a heterocyclic compound characterized by its unique molecular structure, which includes both bromine and iodine substituents. Its molecular formula is , and it has gained attention for its potential applications in medicinal chemistry and material science. This compound is classified under indazoles, a family of compounds known for their diverse biological activities.
The compound can be synthesized through various methods, often involving the halogenation of indazole derivatives. It is available from chemical suppliers and has been the subject of research due to its interesting chemical properties and biological activities.
5-Bromo-7-iodo-1H-indazole falls under the category of indazole derivatives. Indazoles are bicyclic compounds that consist of a fused benzene and pyrazole ring, making them significant in pharmaceutical chemistry for their bioactive properties.
The synthesis of 5-bromo-7-iodo-1H-indazole typically involves multi-step reactions, primarily focusing on halogenation processes. One common method includes the bromination and iodination of indazole derivatives, particularly starting from 5-iodo-1H-indazole or other substituted indazoles.
For example, one synthetic route involves:
Purification techniques such as recrystallization or chromatography are employed to isolate the final product in high purity .
5-Bromo-7-iodo-1H-indazole features a five-membered nitrogenous heterocyclic core with bromine at the 5th position and iodine at the 7th position. This substitution pattern affects the electronic properties and reactivity of the molecule.
5-Bromo-7-iodo-1H-indazole can participate in various chemical reactions:
Common reagents used in these reactions include:
These reactions can lead to various substituted indazoles with distinct biological activities .
The mechanism of action for 5-bromo-7-iodo-1H-indazole is primarily linked to its interaction with specific molecular targets within biological systems. The presence of halogen atoms enhances its binding affinity to enzymes and receptors, potentially modulating their activity.
Research indicates that indazole derivatives can act as inhibitors for various kinases, which are critical in cancer biology and other diseases. The exact mechanism varies based on the specific target but generally involves competitive inhibition or allosteric modulation .
Key chemical properties include:
5-Bromo-7-iodo-1H-indazole has several notable applications:
This compound's unique structure and reactivity make it a valuable asset in both research and industrial applications, particularly within medicinal chemistry where it serves as a precursor for more complex biologically active molecules.
The synthesis of 5-bromo-7-iodo-1H-indazole (CAS 953410-86-1, C₇H₄BrIN₂) demands precise regioselective halogenation to achieve the desired 5,7-dihalogenated pattern. The electron distribution in the indazole ring dictates preferential electrophilic substitution at the 5- and 7-positions, which are more electron-rich than position 6 [3].
Bromination typically employs N-bromosuccinimide (NBS) in polar aprotic solvents like dimethylformamide (DMF) at 0–25°C, achieving >85% selectivity for the 5-position due to kinetic control [4]. For iodination, iodine monochloride (ICl) in acetic acid at 90°C targets the 7-position, leveraging the directing effect of the initial bromo substituent. Sequential reactions (bromination followed by iodination) yield 5-bromo-7-iodo-1H-indazole with >90% regioselectivity [5]. Solvent choice critically influences reactivity: acetic acid enhances iodination electrophilicity, while chlorinated solvents (e.g., dichloromethane) minimize polyhalogenation [4] [6].
Table 1: Optimized Conditions for Regioselective Halogenation
Halogen | Reagent | Solvent | Temperature | Regioselectivity |
---|---|---|---|---|
Bromine | NBS | DMF | 0–25°C | >85% at C5 |
Iodine | ICl | Acetic acid | 90°C | >90% at C7 |
Palladium catalysts (e.g., PdCl₂(PPh₃)₂) enable direct C–H iodination at the 7-position in the presence of existing bromine, avoiding pre-functionalization [3]. N-methylpyrrolidone (NMP) is optimal for catalytic systems due to its high boiling point (202°C) and ability to solubilize halogen salts. For non-catalytic methods, mixed solvents (e.g., tetrahydrofuran/water 4:1) improve iodine atom efficiency by 30% compared to pure organic phases [6].
Table 2: Catalyst/Solvent Performance in Iodination
Catalyst | Solvent | Iodine Source | Yield (%) |
---|---|---|---|
PdCl₂(PPh₃)₂ | NMP | I₂ | 88 |
None | Acetic acid | ICl | 82 |
CuI | DMF | NaI | 75 |
A validated route involves:
Crude products are purified via recrystallization from acetonitrile, eliminating trace impurities like 5,7-dibromo byproducts [3]. For analytical-grade material, silica gel column chromatography with hexane/ethyl acetate (8:2) achieves ≥97% purity [5]. Key improvements:
Industrial production faces three primary hurdles:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0